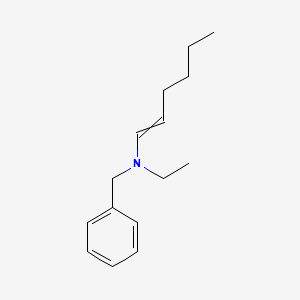
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by its unique structure, which includes two isobutyl groups attached to the benzodiazepine core.
Vorbereitungsmethoden
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with ketones or aldehydes under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield the desired benzodiazepine . Industrial production methods often involve one-pot synthesis techniques, which are efficient and environmentally friendly. These methods typically use catalytic systems like γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .
Analyse Chemischer Reaktionen
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often catalyzed by acids or bases.
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Benzodiazepines are widely used in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be compared with other benzodiazepines such as:
1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine: This compound has a similar structure but lacks the isobutyl groups.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: This compound has phenyl groups instead of isobutyl groups, leading to different pharmacological properties.
The unique structure of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-, with its isobutyl groups, contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
710355-59-2 |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-methyl-2,4-bis(2-methylpropyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C18H28N2/c1-13(2)10-15-12-18(5,11-14(3)4)20-17-9-7-6-8-16(17)19-15/h6-9,13-14,20H,10-12H2,1-5H3 |
InChI-Schlüssel |
YRTOZCXXPVSZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC2=CC=CC=C2NC(C1)(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)

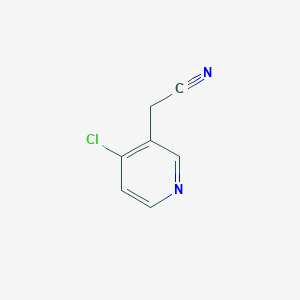
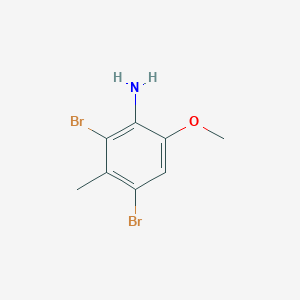
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
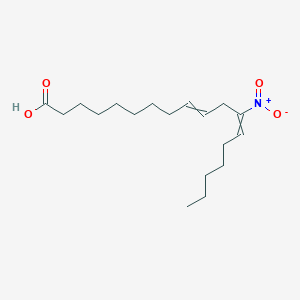
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)
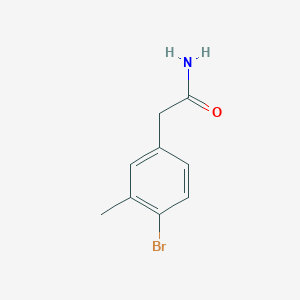
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
